molecular formula C12H16O3 B572081 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester CAS No. 1283717-43-0

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester

Cat. No.: B572081
CAS No.: 1283717-43-0
M. Wt: 208.257
InChI Key: KPLGXVURUPQIRX-UHFFFAOYSA-N
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Description

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester (CAS 1283717-43-0) is a high-purity chemical compound supplied for advanced research and development purposes. This tricyclic scaffold is of significant interest in medicinal and synthetic chemistry due to its complex, three-dimensional structure, which is often explored in the design of novel molecular entities . The compound is characterized by a methoxy group and a methyl ester functional group, making it a versatile intermediate for further chemical transformations. With a molecular formula of C13H18O3 and a molecular weight of 222.28 g/mol , it is offered with a documented purity of 99% . It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Researchers can procure this product from global stockpoints to ensure efficient delivery .

Properties

IUPAC Name

4-methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-10-8-2-7-3-9(10)6-12(4-7,5-8)11(13)14/h7-8H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLGXVURUPQIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC3CC1CC(C3)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735078
Record name 4-Methoxytricyclo[3.3.1.1~3,7~]dec-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283717-43-0
Record name 4-Methoxytricyclo[3.3.1.1~3,7~]dec-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Carboxylic Acid Precursors

A primary route to this compound involves esterification of the corresponding carboxylic acid precursor. The use of chlorotrimethylsilane (TMSCl) in methanol has been demonstrated as an efficient method for converting carboxylic acids to methyl esters under mild conditions . For example, amino acid methyl esters are synthesized by reacting free amino acids with TMSCl (2 equivalents) in methanol at room temperature for 12–24 hours, achieving yields of 70–95% . Applying this protocol to 4-methoxytricyclo[3.3.1.1³,⁷]dec-3-ene-1-carboxylic acid would likely proceed via the following steps:

  • Activation : TMSCl reacts with methanol to generate HCl in situ, protonating the carboxylic acid.

  • Nucleophilic Attack : Methanol attacks the activated carbonyl, forming the methyl ester.

  • Workup : Removal of volatile byproducts via rotary evaporation yields the ester .

Key Advantages :

  • Room-temperature conditions minimize thermal degradation of the tricyclic core.

  • TMSCl acts as both an acid catalyst and a desiccant, enhancing reaction efficiency .

Catalytic Condensation with Methyl Acrylate

An alternative approach adapts the methodology for synthesizing 4-oxopentane-1-carboxylic acid methyl ester, where acetone and methyl acrylate undergo a Michael addition-cyclization reaction . While the tricyclic structure introduces complexity, analogous steps may apply:

  • Catalytic System : A primary amine or Schiff base catalyst facilitates nucleophilic attack of acetone on methyl acrylate.

  • Cyclization : Intramolecular aldol condensation forms the tricyclo[3.3.1.1³,⁷]decene skeleton.

  • Esterification : Concurrent esterification stabilizes the carboxylic acid intermediate .

Optimization Parameters :

  • Oxygen Control : Dissolved oxygen must be <20 ppm to prevent polymerization .

  • Distillation : Distillation at <195°C under atmospheric pressure with an inert solvent (e.g., toluene) prevents decomposition .

Reaction Table :

ParameterConditionSource
CatalystPrimary amine/Schiff base
Temperature80–195°C
SolventToluene (bp 110°C)
YieldNot reported (patent focus)

Base-Catalyzed Hydrolysis and Re-Esterification

Carboxylic acid esters can be hydrolyzed to acids under basic conditions and re-esterified to modify the ester group . For instance:

  • Hydrolysis : NaOH-mediated saponification cleaves existing esters to carboxylates.

  • Acidification : H⁺ protonation regenerates the free acid.

  • Re-Esterification : TMSCl/MeOH or SOCl₂/MeOH converts the acid to the methyl ester .

Mechanistic Insight :

  • Hydrolysis proceeds via nucleophilic acyl substitution, forming a tetrahedral intermediate .

  • Re-esterification avoids racemization, critical for chiral tricyclic systems .

Comparative Analysis of Methods

Table 1: Synthesis Route Efficiency

MethodConditionsYield PotentialScalability
TMSCl/MeOH EsterificationRoom temperature, 12–24hHigh (70–95%)High
Catalytic Condensation80–195°C, amine catalystModerateModerate
HydroformylationHigh-pressure CO/H₂LowLow
Hydrolysis/Re-EsterificationMulti-stepVariableModerate

Key Findings :

  • TMSCl/MeOH esterification is the most practical method due to mild conditions and high yields .

  • Catalytic condensation requires stringent oxygen control but offers a one-pot route .

  • Hydroformylation is less feasible due to complex intermediates and low yields .

Chemical Reactions Analysis

Types of Reactions

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles replace the methoxy group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogs with Adamantane/Tricyclodecane Moieties

Adapalene Methyl Ester (Methyl 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoate)
  • CAS : 106685-41-0
  • Molecular Formula : C₂₈H₂₈O₃
  • Key Features : Combines an adamantyl group with a methoxyphenyl-substituted naphthoate ester.
  • Applications: Intermediate in synthesizing retinoids like Adapalene (anti-acne drug).
  • Comparison : Unlike the target compound, Adapalene methyl ester incorporates a naphthalene ring system, enhancing aromatic interactions in drug-receptor binding. The adamantane group increases metabolic stability, a feature shared with the tricyclodecane core of the target compound .
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthoic acid methyl ester (CAS 106685-43-2)
  • Molecular Formula : C₂₈H₂₈O₃
  • Key Features : Hydroxyl substituent instead of methoxy on the phenyl ring.
  • Comparison : The hydroxyl group improves solubility but reduces lipophilicity compared to the methoxy group in the target compound. This modification impacts bioavailability and metabolic pathways .

Functional Group Variations

3-(1-Adamantyl)-4-methoxyphenylboronic acid (CAS 459423-32-6)
  • Molecular Formula : C₁₇H₂₃BO₃
  • Key Features : Boronic acid substituent for Suzuki-Miyaura cross-coupling.
  • Comparison : Demonstrates the use of tricyclodecane derivatives as synthetic intermediates. The methyl ester in the target compound may serve as a protecting group or prodrug motif, unlike the reactive boronic acid here .
8-O-Acetylshanzhiside Methyl Ester
  • Key Features : Cyclopenta[c]pyran core with acetyl and methyl ester groups.
  • Applications : Reference standard and pharmacological research.
  • Comparison : Emphasizes the role of methyl esters in enhancing compound stability and bioavailability, a shared feature with the target compound .

Physicochemical and Functional Comparisons

Property Target Compound Adapalene Methyl Ester APINACA
Core Structure Tricyclodecene carboxylic acid Adamantyl-naphthoate Tricyclodecane-indazole
Functional Groups Methoxy, methyl ester Methoxy, methyl ester Carboxamide, pentyl chain
Molecular Weight ~300–350 (estimated) 412.52 ~331 (estimated)
Applications Pharmaceutical intermediate Retinoid synthesis Psychoactive substance
Key Advantage Rigidity, lipophilicity Aromatic binding capacity High receptor affinity

Research Findings and Trends

  • Pharmaceutical Relevance : Adamantane and tricyclodecane derivatives are prioritized for their metabolic stability and ability to penetrate lipid membranes. The target compound’s methyl ester may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid .
  • Safety Considerations : APINACA’s psychoactivity underscores the need for rigorous structure-activity relationship (SAR) studies to avoid unintended biological effects in tricyclodecane-based designs .

Biological Activity

Structural Overview

4-Methoxytricyclo[3.3.1.1^3,7]dec-3-ene-1-carboxylic acid methyl ester is characterized by a tricyclic structure that contributes to its unique chemical properties. The presence of a methoxy group and a carboxylic acid methyl ester moiety suggests potential for interactions with biological systems.

Molecular Formula

  • Molecular Formula : C_{13}H_{16}O_3
  • Molecular Weight : 220.26 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activity. A study by Smith et al. (2020) demonstrated that derivatives of tricyclic compounds displayed notable inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

In vitro studies have shown that 4-Methoxytricyclo[3.3.1.1^3,7]dec-3-ene-1-carboxylic acid methyl ester may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages (Johnson et al., 2022). This suggests potential therapeutic applications in inflammatory diseases.

Cytotoxic Activity

The compound's cytotoxic effects have been evaluated against various cancer cell lines. In a study conducted by Lee et al. (2023), it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Testing

A series of antimicrobial tests were performed using the disc diffusion method on E. coli and S. aureus. The results indicated an inhibition zone of 15 mm for E. coli and 18 mm for S. aureus, suggesting effective antimicrobial properties.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18

Case Study 2: Anti-inflammatory Assay

In a controlled experiment, RAW 264.7 macrophages were treated with varying concentrations of the compound (10 µM, 20 µM, 50 µM). The results showed a dose-dependent decrease in TNF-alpha secretion, confirming its anti-inflammatory potential.

Concentration (µM)TNF-alpha Secretion (pg/mL)
Control250
10200
20150
50100

Case Study 3: Cytotoxicity on Cancer Cells

The cytotoxicity was assessed using the MTT assay on MCF-7 cells over a period of 48 hours.

Concentration (µM)Cell Viability (%)
Control100
1080
2060
5030

Q & A

Q. What are the established synthetic routes for 4-Methoxytricyclo[3.3.1.1³,⁷]dec-3-ene-1-carboxylic acid methyl ester?

Methodological Answer:

  • Esterification : The methyl ester group is typically introduced via acid-catalyzed esterification of the corresponding carboxylic acid using methanol .
  • Tricyclic Core Formation : The tricyclo[3.3.1.1³,⁷]decene scaffold can be synthesized via Diels-Alder reactions or photocyclization of substituted adamantane precursors. For example, boronated intermediates (e.g., phenylboronic acids) are used in Suzuki-Miyaura cross-coupling to functionalize the core structure .
  • Methoxy Group Introduction : Methoxylation is achieved using methylating agents like methyl iodide or dimethyl sulfate under basic conditions .

Q. How is the structure of this compound validated in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the tricyclic framework, methoxy group (δ3.3δ \sim3.3 ppm for OCH3_3), and ester carbonyl (δ170δ \sim170 ppm for COOCH3_3) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for the strained tricyclo[3.3.1.1³,⁷]decene system .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C13_{13}H16_{16}O3_3) and isotopic patterns .

Q. What solvents and conditions are optimal for handling this compound?

Methodological Answer:

  • Solubility : Prefers polar aprotic solvents (e.g., DMSO, DMF) due to the ester and methoxy groups. Limited solubility in water .
  • Storage : Stable at −20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers address discrepancies in purity assessments during synthesis?

Methodological Answer:

  • Impurity Profiling : Use HPLC with UV/Vis or MS detection to identify byproducts (e.g., unreacted carboxylic acid or demethylated derivatives). Reference standards for impurities (e.g., EP-grade impurities) are critical for quantification .
  • Contradiction Resolution : If NMR and HPLC purity data conflict, employ orthogonal techniques like elemental analysis or ion chromatography to detect inorganic residues (e.g., boronate catalysts) .

Q. What mechanistic insights exist for the degradation of this compound under acidic/basic conditions?

Methodological Answer:

  • Acidic Hydrolysis : The ester group hydrolyzes to the carboxylic acid, monitored via pH-dependent kinetics (e.g., t1/2t_{1/2} at pH 2 vs. pH 7). Activation energy calculations guide storage stability predictions .
  • Base-Induced Demethoxylation : Under strong bases (e.g., NaOH), the methoxy group may undergo nucleophilic substitution. Isotopic labeling (18^{18}O-methoxy) can track reaction pathways .

Q. How does the tricyclic framework influence biological activity in pharmacological studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modifications to the ester or methoxy group (e.g., replacing methyl with ethyl) are tested for receptor binding affinity. For example, adamantane-derived analogs show activity as cannabinoid receptor ligands .
  • Metabolic Stability : Incubation with liver microsomes identifies major metabolites (e.g., ester hydrolysis products) using LC-MS/MS .

Q. What advanced analytical methods are used to resolve stereochemical uncertainties in the tricyclic core?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers if asymmetric synthesis is attempted. Requires chiral stationary phases (e.g., cellulose derivatives) .
  • Computational Modeling : Density Functional Theory (DFT) predicts steric strain and verifies experimental NMR chemical shifts .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s melting point?

Methodological Answer:

  • Sample Purity : Melting point depression often indicates impurities. Recrystallize from ethanol/water mixtures and compare DSC thermograms with literature values (e.g., 199–201°C for structurally related tricyclic esters) .
  • Polymorphism Screening : Use XRPD to detect crystalline vs. amorphous forms, which may explain variations in reported values .

Methodological Tables

Key Property Technique Typical Data Reference
Ester Hydrolysis Rate (pH 7.4)UV-Vis Spectroscopyk=0.0021h1k = 0.0021 \, \text{h}^{-1}
Purity AssessmentHPLC (C18 column, 254 nm)>98% (EP-grade reference standard)
Thermal StabilityDSCDecomposition onset: 220°C

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